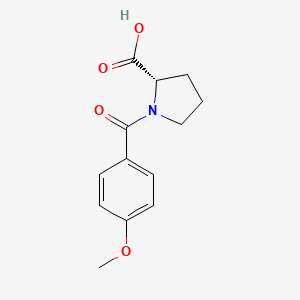
N-(4-amino-2-chlorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-chlorophenyl)-2-methylpropanamide is an organic compound that features an amide functional group attached to a substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylpropanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to avoid decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-amino-2-chlorophenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is N-(4-nitro-2-chlorophenyl)-2-methylpropanamide.
Reduction: The major product is N-(4-amino-2-chlorophenyl)-2-methylpropanamine.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield N-(4-methoxy-2-chlorophenyl)-2-methylpropanamide.
科学研究应用
N-(4-amino-2-chlorophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of N-(4-amino-2-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- N-(4-amino-2-chlorophenyl)benzamide
- N-(4-amino-2-chlorophenyl)methanesulfonamide
- N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Uniqueness
N-(4-amino-2-chlorophenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 2-methylpropanamide group. This unique structure gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the 2-methylpropanamide group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVISBVJDBTJEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359361 |
Source


|
| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741271-91-0 |
Source


|
| Record name | N-(4-amino-2-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)


![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)







